Product packaging for Methyl [(4-fluorobenzyl)sulfanyl]acetate(Cat. No.:CAS No. 669757-96-4)

Methyl [(4-fluorobenzyl)sulfanyl]acetate

Cat. No.: B2360252
CAS No.: 669757-96-4
M. Wt: 214.25
InChI Key: NIFNMNTXBNGSBX-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds as Synthetic Intermediates

Organosulfur compounds, characterized by the presence of at least one carbon-sulfur bond, are fundamental to numerous areas of chemical science. taylorandfrancis.com Their applications are extensive, appearing in pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comnih.govresearchgate.net In the realm of organic synthesis, they are prized as versatile building blocks and reagents for constructing new and complex molecules. nih.govbritannica.com

The diverse oxidation states of sulfur allow for a rich variety of chemical transformations, making these compounds highly adaptable synthetic intermediates. nih.gov Functional groups such as thiols, sulfides (thioethers), disulfides, sulfoxides, and sulfones each exhibit distinct reactivity profiles that chemists can exploit. For instance, the high polarizability of the sulfur atom in thioethers can stabilize an adjacent negative charge on a carbon atom, a property that is highly useful for forming new carbon-carbon bonds. britannica.com Many drugs, including antibacterial sulfonamides and penicillin derivatives, incorporate sulfur, highlighting its importance in medicinal chemistry. taylorandfrancis.com

Overview of Thioester and Sulfanylacetate Derivatives in Contemporary Organic Chemistry

Thioesters and sulfanylacetate derivatives are two important subclasses of organosulfur compounds.

Thioesters , with the general structure R-C(=O)-S-R', are analogs of esters where a sulfur atom replaces the ester oxygen. wikipedia.org This substitution significantly impacts the molecule's reactivity. The carbon-sulfur bond in a thioester is weaker than the corresponding carbon-oxygen bond in an ester, making thioesters more reactive towards nucleophilic acyl substitution. fiveable.me This heightened reactivity makes them valuable acylating agents in organic synthesis. fiveable.me In biochemistry, thioesters are critical intermediates in numerous metabolic pathways, including the synthesis and degradation of fatty acids. wikipedia.orgfiveable.melibretexts.org Acetyl-CoA, a well-known thioester, is a central molecule in metabolism. wikipedia.orglibretexts.org

Sulfanylacetate derivatives , also known as thioether acetates, fall under the broader category of thioethers (or sulfides). Thioethers are compounds with a C-S-C linkage and are widely used in medicine, materials science, and agriculture. researchgate.netcornell.edu The term "sulfanyl" is used in IUPAC nomenclature to denote the -S- group. A sulfanylacetate, therefore, features a sulfur atom linking an acetate (B1210297) group to another organic moiety. These compounds serve as important intermediates for more complex molecules. researchgate.net

Structural Features and Nomenclature of Methyl [(4-fluorobenzyl)sulfanyl]acetate

The name this compound precisely describes the molecule's structure. A systematic breakdown reveals its key components:

Methyl...acetate : This indicates a methyl ester of acetic acid, with the core structure -CH₂C(=O)OCH₃.

sulfanyl : This signifies that a sulfur atom is bonded to the acetate group, specifically replacing a hydrogen on the methyl group adjacent to the carbonyl, resulting in the -S-CH₂C(=O)OCH₃ fragment.

(4-fluorobenzyl) : This describes the group attached to the sulfur atom. It is a benzyl (B1604629) group (a benzene (B151609) ring attached to a -CH₂- group) that is substituted with a fluorine atom at the fourth position (para position) of the benzene ring.

The molecule is thus composed of a fluorine-substituted aromatic ring linked via a methylene-sulfur bridge to a methyl acetate unit.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₀H₁₁FO₂S
Molecular Weight 214.26 g/mol
IUPAC Name methyl 2-[(4-fluorobenzyl)sulfanyl]acetate

| Structure | A 4-fluorobenzyl group attached to a sulfur atom, which is in turn bonded to the alpha-carbon of a methyl acetate molecule. |

Contextualization within Fluorinated Organic Molecules and Benzyl Scaffolds

The chemical significance of this compound is enhanced by the presence of two privileged structural motifs in medicinal and organic chemistry: the fluorinated organic molecule and the benzyl scaffold.

Fluorinated Organic Molecules: The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often imparts high thermal and chemical stability to the molecule. Fluorine is highly electronegative and has an atomic radius similar to hydrogen, allowing it to replace hydrogen without significantly changing the molecule's size. In pharmaceuticals, fluorine substitution can enhance properties like metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org For this reason, an increasing number of pharmaceutical compounds are fluorinated. acs.org

Benzyl Scaffolds: The benzyl group, consisting of a benzene ring attached to a CH₂ group, is a fundamental and versatile component in organic and medicinal chemistry. ontosight.ai It is a common structural unit in a vast number of biologically active compounds and is present in a high percentage of approved drugs. ontosight.ai The aromatic ring of the benzyl group can engage in various non-covalent interactions, which are crucial for molecular recognition at biological targets. The benzyl scaffold is often used by medicinal chemists to explore structure-activity relationships when developing new therapeutic agents. nih.govacs.orgnih.gov The 4-fluorobenzyl moiety, in particular, is recognized as a pharmacophoric group, meaning it is a molecular feature responsible for a drug's pharmacological activity, and its inclusion can increase a compound's biological efficacy. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2S B2360252 Methyl [(4-fluorobenzyl)sulfanyl]acetate CAS No. 669757-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFNMNTXBNGSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Fluorobenzyl Sulfanyl Acetate

Strategies for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond in Methyl [(4-fluorobenzyl)sulfanyl]acetate is the linchpin of its synthesis. The principal approaches involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. Two main strategies are employed: the reaction of a benzyl (B1604629) halide with a thioglycolate derivative and the alkylation of a benzylthiolate with a haloacetate.

Nucleophilic Substitution Reactions Involving Halogenated Benzyl Precursors

A prevalent method for the synthesis of thioethers is the nucleophilic substitution reaction where a thiol or thiolate displaces a halide from an alkyl or benzyl halide. This approach is highly effective for the preparation of this compound.

In this synthetic route, 4-fluorobenzyl halides, such as 4-fluorobenzyl chloride or 4-fluorobenzyl bromide, serve as the electrophilic partner. The electron-withdrawing nature of the fluorine atom can slightly influence the reactivity of the benzylic carbon, but it remains a potent electrophile for nucleophilic attack by a sulfur species. The general reaction involves the direct displacement of the halide by a sulfur nucleophile.

A representative reaction scheme is as follows:

4-Fluorobenzyl-X + Nu-S-R → 4-Fluorobenzyl-S-R + Nu-X

Where X is a halogen (Cl, Br) and Nu-S-R represents the sulfur nucleophile. The efficiency of this reaction is often enhanced by the use of a base to deprotonate the corresponding thiol, thereby increasing the nucleophilicity of the sulfur atom.

ElectrophileNucleophile PrecursorBaseSolventProduct
4-Fluorobenzyl chlorideMethyl thioglycolateSodium ethoxideEthanolThis compound
4-Fluorobenzyl bromideMethyl thioglycolatePotassium carbonateAcetoneThis compound

Methyl thioglycolate, also known as methyl mercaptoacetate, is the key sulfur-containing reactant in this approach. The thiol group of methyl thioglycolate is acidic and can be readily deprotonated by a variety of bases to form a potent thiolate nucleophile. This thiolate then attacks the benzylic carbon of the 4-fluorobenzyl halide, leading to the formation of the desired thioether.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction mechanism. Common bases used for the deprotonation of methyl thioglycolate include sodium hydride, potassium carbonate, and sodium ethoxide. The choice of base and solvent can be optimized to maximize the yield and minimize side reactions.

Alkylation of Thiolate Anions with Haloacetates

An alternative and equally viable strategy involves reversing the roles of the nucleophile and electrophile. In this approach, a thiolate anion is generated from 4-fluorobenzyl mercaptan, which then acts as the nucleophile to attack an electrophilic haloacetate ester.

The precursor for the nucleophile in this method is 4-fluorobenzyl mercaptan (also known as (4-fluorophenyl)methanethiol). This thiol can be synthesized through various methods, including the reaction of 4-fluorobenzyl chloride with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Once obtained, the 4-fluorobenzyl mercaptan is treated with a suitable base to generate the corresponding [(4-fluorobenzyl)thiolate] anion. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Alkali metal hydroxides or alkoxides are commonly employed for this purpose. The generation of the thiolate is typically performed in situ just before the addition of the electrophile.

ThiolBaseSolventThiolate Species
4-Fluorobenzyl mercaptanSodium hydroxide (B78521)Methanol (B129727)/WaterSodium [(4-fluorobenzyl)thiolate]
4-Fluorobenzyl mercaptanPotassium tert-butoxideTetrahydrofuran (B95107)Potassium [(4-fluorobenzyl)thiolate]

With the [(4-fluorobenzyl)thiolate] anion generated, the final step is its reaction with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. The thiolate, being a soft nucleophile, readily attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the carbon-sulfur bond of this compound.

Esterification Techniques for Carboxylic Acid Precursors

Esterification is a fundamental reaction in organic synthesis, and several reliable methods exist for the conversion of carboxylic acids to esters. The choice of method often depends on factors such as substrate tolerance, desired yield, and reaction scale.

Direct esterification involves the reaction of the carboxylic acid precursor, [(4-Fluorobenzyl)sulfanyl]acetic acid, with methanol in the presence of a catalyst. The most common and well-established method is the Fischer-Speier esterification. organic-chemistry.org

This reaction is an acid-catalyzed equilibrium process. organic-chemistry.org To achieve high yields of the desired methyl ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of dehydrating agents like molecular sieves. organic-chemistry.org

Commonly used acid catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), or Lewis acids. organic-chemistry.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.org

Alternative methods for direct esterification that avoid the production of water involve the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, although this approach, known as the Steglich esterification, is more common for more complex or sensitive substrates. organic-chemistry.org

Table 1: Comparison of Catalysts for Direct Esterification

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Excess Methanol, RefluxInexpensive, Readily AvailableStrongly acidic, can cause side reactions, difficult to remove
p-Toluenesulfonic Acid (TsOH)Excess Methanol, RefluxSolid, easier to handle than H₂SO₄Can be corrosive, requires neutralization
Hafnium(IV) or Zirconium(IV) salts1:1 Acid:Alcohol, Toluene, RefluxHigh efficiency, water tolerantHigher cost of catalyst
Silica (B1680970) Chloride (SiO₂-Cl)Methanol, RefluxHeterogeneous (easy to remove), reusable, mild conditionsMay require catalyst preparation

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound, one could start with a different ester of [(4-fluorobenzyl)sulfanyl]acetic acid (e.g., the ethyl or tert-butyl ester) and react it with methanol. Like direct esterification, this is an equilibrium-controlled reaction and requires a catalyst. organic-chemistry.orgnih.gov

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group to activate the ester for nucleophilic attack by methanol. masterorganicchemistry.com

Base-catalyzed transesterification is typically faster and proceeds under milder conditions. A strong base, such as sodium methoxide (B1231860) (NaOMe), is used to deprotonate methanol, forming the highly nucleophilic methoxide ion (CH₃O⁻). This ion attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating the original alkoxide and forming the new methyl ester. masterorganicchemistry.com To drive the equilibrium, a large excess of methanol is used as the solvent. masterorganicchemistry.com

A variety of catalysts can be employed for transesterification, ranging from simple mineral acids and bases to more sophisticated metal-based and organocatalytic systems. organic-chemistry.org For instance, scandium(III) triflate has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification reactions at room temperature. organic-chemistry.org

Table 2: Selected Catalysts for Transesterification Reactions

CatalystCatalyst TypeTypical ConditionsKey Features
Sodium Methoxide (NaOMe)BaseExcess Methanol, Room Temp. to RefluxFast reaction rates, mild conditions. masterorganicchemistry.com
Sulfuric Acid (H₂SO₄)AcidExcess Methanol, RefluxInexpensive, effective for acid-tolerant substrates. masterorganicchemistry.com
Scandium(III) Triflate (Sc(OTf)₃)Lewis AcidBoiling MethanolHigh yields, tolerates various functional groups. organic-chemistry.org
N-Heterocyclic Carbenes (NHCs)OrganocatalystRoom TemperatureMetal-free, enhances nucleophilicity of the alcohol. organic-chemistry.org
Potassium Dihydrogen Phosphate (K₂HPO₄)BaseMethanol, RefluxEfficient, mild conditions, good functional group tolerance. organic-chemistry.org

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. rsc.org This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are highly relevant to the synthesis of this compound, particularly concerning solvent choice and catalyst efficiency.

The synthesis of the precursor, [(4-fluorobenzyl)sulfanyl]acetic acid, typically involves an Sₙ2 reaction between a thiol and an alkylating agent, a reaction often performed in dipolar aprotic solvents. acsgcipr.org Traditional solvents for this purpose, such as N,N-dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and dimethylacetamide (DMAc), are effective but have come under scrutiny due to their reproductive toxicity and other environmental, health, and safety (EHS) concerns. acsgcipr.orgwhiterose.ac.uk

Green chemistry encourages the replacement of these hazardous solvents with safer alternatives. whiterose.ac.uk The selection of a greener solvent involves considering its entire life cycle, including its origin, toxicity, and environmental fate. For thioether synthesis, several alternatives to traditional dipolar aprotic solvents have been identified.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a preferable alternative to tetrahydrofuran (THF). whiterose.ac.uk

Diethyl carbonate (DEC) and Acetonitrile (ACN): These have been highlighted for their improved sustainability profiles compared to solvents like dichloromethane (B109758) (DCM). researchgate.net

Deep Eutectic Solvents (DESs): These have emerged as a promising new class of green solvents. They are often biodegradable, have low toxicity, and can be recycled, reducing waste and environmental impact. rsc.org

Phase-Transfer Catalysis (PTC): This technique can allow the reaction to proceed in a biphasic system (e.g., water and an organic solvent), often eliminating the need for dipolar aprotic solvents altogether. acsgcipr.org

Table 3: Comparison of Traditional and Greener Solvents

SolventClassificationKey Green Chemistry Considerations
DMF, DMAc, NMPTraditional Dipolar AproticEffective but reprotoxic and have high boiling points, making removal difficult. acsgcipr.orgwhiterose.ac.uk
Dichloromethane (DCM)Traditional ChlorinatedEffective but a suspected carcinogen and environmentally persistent. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF)Greener Alternative (Ether)Derived from biomass, higher boiling point than THF, better stability. whiterose.ac.uk
Acetonitrile (ACN)Greener Alternative (Nitrile)Favorable performance and sustainability profile. researchgate.net
Deep Eutectic Solvents (DESs)Greener AlternativeOften biodegradable, low toxicity, recyclable, can act as both solvent and catalyst. rsc.org

The choice of catalyst is crucial for improving the efficiency and environmental footprint of a synthesis. Green catalysts are characterized by high activity (low catalyst loading), high selectivity, ease of separation from the reaction mixture, and reusability.

For the esterification of [(4-fluorobenzyl)sulfanyl]acetic acid, moving from homogeneous mineral acids like H₂SO₄ to heterogeneous solid acid catalysts is a significant green improvement.

Silica-Promoted Catalysis: Using silica gel as a solid support for reagents like silica chloride can facilitate the reaction under neutral, heterogeneous conditions. This simplifies the workup process, as the catalyst can be removed by simple filtration and potentially recycled for several runs, minimizing waste. researchgate.net

For the synthesis of the thioether precursor, catalyst design can also enhance sustainability.

Ruthenium Catalysts: Fast ruthenium-catalyzed allylation of thiols using allyl alcohols as substrates has been developed, offering quantitative conversion at ambient temperatures with high functional-group tolerance. researchgate.net While not directly applicable to the benzyl group, this demonstrates the power of modern catalysts.

Metal-Free Systems: An organophosphorus-catalyzed reaction has been shown to synthesize thioethers and thioesters driven by a P(III)/P(V)=O redox cycle. This approach uses a stable phosphine (B1218219) oxide as a precatalyst and shows broad functional group tolerance. organic-chemistry.org

The development of dual catalysis systems, such as a nickel/photoredox system for coupling aryl halides with potassium thioacetates, also represents a frontier in creating highly efficient and selective bond-forming reactions under mild conditions. rsc.org

Chemical Reactivity and Transformation of Methyl 4 Fluorobenzyl Sulfanyl Acetate

Reactions Involving the Thioether Linkage (-S-)

The sulfur atom in the thioether linkage is nucleophilic and susceptible to a variety of chemical transformations, most notably oxidation and metal-catalyzed coupling reactions.

The oxidation of thioethers is a fundamental transformation in organic synthesis, yielding sulfoxides and sulfones, which are valuable intermediates. masterorganicchemistry.comresearchgate.net The sulfur atom in Methyl [(4-fluorobenzyl)sulfanyl]acetate can be oxidized sequentially, first to the corresponding sulfoxide (B87167), Methyl [(4-fluorobenzyl)sulfinyl]acetate, and then further to the sulfone, Methyl [(4-fluorobenzyl)sulfonyl]acetate. youtube.com The extent of oxidation can be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like 3-chloroperbenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). acs.orgresearchgate.net The selection of the reagent and stoichiometry is crucial for achieving selectivity between the sulfoxide and sulfone. google.com For instance, using one equivalent of an oxidant under mild conditions typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone. google.com

Table 1: Conditions for Selective Oxidation of Thioethers
Starting MaterialProductOxidant (Equivalents)SolventTemperatureSelectivityReference
Generic Thioether (R-S-R')Sulfoxide (R-SO-R')m-CPBA (1.0-1.2)Dichloromethane (B109758)/THF-78°C to 0°CHigh for Sulfoxide google.comnih.gov
Generic Thioether (R-S-R')Sulfone (R-SO₂-R')m-CPBA (>2.0)DichloromethaneRoom TemperatureHigh for Sulfone google.com
Generic Thioether (R-S-R')Sulfoxide (R-SO-R')OxoneEthanolRoom TemperatureExcellent for Sulfoxide rsc.org
Generic Thioether (R-S-R')Sulfone (R-SO₂-R')OxoneWaterRoom TemperatureExcellent for Sulfone rsc.org
Generic Thioether (R-S-R')Sulfoxide (R-SO-R')H₂O₂ (Catalytic Mo(VI))-Room TemperatureHigh for Sulfoxide researchgate.net

The oxidation of sulfides with peroxy acids like m-CPBA or with Oxone proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen atom of the oxidant.

Using 3-chloroperbenzoic acid (m-CPBA): The reaction mechanism involves the lone pair of electrons on the sulfur atom attacking the terminal, electrophilic oxygen of the peroxy acid. This is a concerted process that leads to the formation of the S-O bond and the cleavage of the weak O-O bond, resulting in the sulfoxide and 3-chlorobenzoic acid as a byproduct. The initial oxidation to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. researchgate.net This rate difference allows for the selective synthesis of sulfoxides by careful control of the stoichiometry of m-CPBA. google.com

Using Oxone: Oxone is a stable, triple salt (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (KHSO₅) being the active oxidizing species. acs.org The mechanism is similar to that of m-CPBA, where the sulfide's sulfur atom acts as a nucleophile, attacking an electrophilic oxygen atom of the peroxymonosulfate anion. The reaction's selectivity can be remarkably solvent-dependent; sulfoxides are the major product in alcoholic solvents like ethanol, while sulfones are predominantly formed in water. rsc.org This solvent effect offers a convenient, catalyst-free method for controlling the oxidation state of the final product.

For this compound, regioselectivity is not a concern as there is only one sulfur atom available for oxidation. However, chemoselectivity is an important consideration. The thioether is generally more susceptible to oxidation than other functional groups that might be present in more complex analogs, such as alkenes or aromatic rings, especially under carefully controlled conditions. reddit.com

The oxidation of the prochiral sulfide (B99878) center of this compound to the sulfoxide, Methyl [(4-fluorobenzyl)sulfinyl]acetate, creates a new stereocenter at the sulfur atom. nih.gov When using achiral oxidizing agents like m-CPBA or Oxone, a racemic mixture of the (R)- and (S)-sulfoxides is formed. The synthesis of enantioenriched sulfoxides requires the use of asymmetric oxidation methods, which often involve chiral oxidizing agents or transition metal catalysts with chiral ligands. metu.edu.trorgsyn.org Further oxidation of the chiral sulfoxide to the achiral sulfone destroys this stereocenter.

The C–S bonds in thioethers can be activated and cleaved by transition metal catalysts, enabling their participation in cross-coupling reactions. acs.org While traditionally less reactive than C-Halogen or C-OTf bonds, advancements in catalysis have made C–S bond functionalization a viable synthetic strategy. acsgcipr.org For this compound, two distinct C(sp³)–S bonds exist: the benzyl-S bond and the methylene-S bond.

Nickel-catalyzed cross-coupling reactions, for example, have been shown to effectively cleave C(aryl)–S bonds in aryl thioethers for coupling with Grignard reagents. rsc.org Similar methodologies could potentially be adapted to cleave the benzyl (B1604629) C–S bond in this compound. Such a reaction would involve the oxidative addition of the C–S bond to a low-valent metal center, followed by transmetalation and reductive elimination to form a new C–C bond. The feasibility and selectivity of cleaving one C–S bond over the other would depend on the specific catalyst system and reaction conditions employed. Metal-free methods for C(sp³)–S bond cleavage have also been developed, further expanding the potential transformations of such thioethers. researchgate.netmdpi.com

Controlled Oxidation to Sulfoxide and Sulfone Derivatives

Reactions at the Ester Moiety

The methyl ester group is a key reactive site, primarily for nucleophilic acyl substitution reactions, with hydrolysis being the most fundamental transformation.

The methyl ester group of this compound can be readily hydrolyzed to yield the corresponding carboxylic acid, [(4-fluorobenzyl)sulfanyl]acetic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion. A final protonation step during acidic workup yields the carboxylic acid. This process is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium. google.com

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., H₂SO₄, HCl) and excess water. google.com The reaction is an equilibrium process where water acts as the nucleophile attacking the protonated carbonyl group. To drive the reaction to completion, it is often necessary to use a large excess of water or remove the methanol (B129727) byproduct as it forms. google.com

Table 2: General Conditions for Methyl Ester Hydrolysis
Reaction TypeReagentsSolventGeneral ConditionsReference
Base-Catalyzed (Saponification)NaOH or KOHWater/Methanol or Water/EthanolHeating under reflux chemspider.com
Acid-CatalyzedH₂SO₄ or HClWater/Dioxane or Aqueous AcidHeating, often with removal of methanol google.com

The resulting carboxylic acid, [(4-fluorobenzyl)sulfanyl]acetic acid, is a versatile intermediate that can undergo further reactions typical of carboxylic acids, such as conversion to acid chlorides, amides, or other esters.

Transamidation to Form Amide Derivatives

The methyl ester functionality of this compound is susceptible to nucleophilic attack by amines, leading to the formation of corresponding amide derivatives in a process known as transamidation. This reaction typically involves the displacement of the methoxy (B1213986) group (-OCH₃) by an amine (R-NH₂ or R₂NH).

The reaction generally requires heating or catalysis to proceed at a practical rate. Both primary and secondary amines can be used to generate secondary and tertiary amides, respectively. nih.gov The general transformation can be represented as:

4-F-C₆H₄CH₂SCH₂COOCH₃ + R¹R²NH → 4-F-C₆H₄CH₂SCH₂CONR¹R² + CH₃OH

While enzymatic methods for transamidation of thiol esters exist, chemical methods are more common in a synthetic laboratory setting. nih.govresearchgate.net The reactivity of the amine nucleophile plays a significant role; less sterically hindered and more nucleophilic amines will react more readily.

Table 1: Predicted Products of Transamidation with Various Amines
Amine ReagentPredicted Amide Product NameChemical Formula of Product
Ammonia (NH₃)2-[(4-Fluorobenzyl)sulfanyl]acetamideC₉H₁₀FNO S
Methylamine (CH₃NH₂)N-Methyl-2-[(4-fluorobenzyl)sulfanyl]acetamideC₁₀H₁₂FNO S
Diethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-2-[(4-fluorobenzyl)sulfanyl]acetamideC₁₃H₁₈FNO S

Reduction to Alcohol or Aldehyde Functionalities

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), will completely reduce the ester to a primary alcohol. chemistrysteps.comdavuniversity.org The reaction proceeds via the formation of an intermediate aldehyde, which is immediately further reduced. This process involves the net addition of two molecules of hydrogen across the carbonyl group.

4-F-C₆H₄CH₂SCH₂COOCH₃ + LiAlH₄ (excess) → 4-F-C₆H₄CH₂SCH₂CH₂OH

Reduction to Aldehyde: A partial reduction to the aldehyde can be achieved using a sterically hindered and less reactive reducing agent at low temperatures. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comyoutube.com Using one equivalent of DIBAL-H at a low temperature (e.g., -78 °C) allows for the formation of a stable tetrahedral intermediate that, upon aqueous workup, yields the desired aldehyde, preventing over-reduction to the alcohol. davuniversity.org

4-F-C₆H₄CH₂SCH₂COOCH₃ + DIBAL-H (1 equiv., -78 °C) → 4-F-C₆H₄CH₂SCH₂CHO

Table 2: Expected Products from Reduction of the Ester Group
Reducing AgentReaction ConditionsExpected ProductProduct Functionality
Lithium Aluminum Hydride (LiAlH₄)Excess reagent, typically in THF or Et₂O2-[(4-Fluorobenzyl)sulfanyl]ethan-1-olPrimary Alcohol
Diisobutylaluminium hydride (DIBAL-H)1 equivalent, low temperature (-78 °C)[(4-Fluorobenzyl)sulfanyl]acetaldehydeAldehyde

Reactions at the Alpha-Carbon (α-to-ester and α-to-sulfur)

The carbon atom situated between the sulfur atom and the ester carbonyl group (the α-carbon) is activated and serves as a key site for chemical transformations.

Deprotonation and Carbanion Chemistry

The protons on the alpha-carbon are acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl group (C=O) and the sulfur atom. These groups stabilize the resulting conjugate base (a carbanion or enolate) through resonance and inductive effects.

Formation of the enolate is typically achieved by using a strong, non-nucleophilic base. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose, as its bulky nature minimizes competitive nucleophilic attack at the ester carbonyl. youtube.comyoutube.com The reaction is usually performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

4-F-C₆H₄CH₂SCH₂COOCH₃ + LDA → [4-F-C₆H₄CH₂SCH⁻COOCH₃] Li⁺

The resulting enolate is a potent nucleophile and can be used in subsequent reactions.

Electrophilic Substitution Reactions on the Alpha-Carbon

Once formed, the enolate can react with a variety of electrophiles in Sₙ2-type reactions, leading to the formation of a new carbon-carbon bond at the alpha-position. libretexts.org This is a powerful method for elaborating the carbon skeleton.

A common application is alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl bromide). libretexts.orgpressbooks.pub The reaction is most efficient with primary and methyl halides, as secondary and tertiary halides are more prone to undergoing competing elimination reactions. libretexts.org

[4-F-C₆H₄CH₂SCH⁻COOCH₃] Li⁺ + R-X → 4-F-C₆H₄CH₂SCH(R)COOCH₃ + LiX

Table 3: Examples of Alpha-Carbon Alkylation
BaseElectrophile (R-X)Predicted Product Name
Lithium Diisopropylamide (LDA)Methyl Iodide (CH₃I)Methyl 2-[(4-fluorobenzyl)sulfanyl]propanoate
Lithium Diisopropylamide (LDA)Ethyl Bromide (CH₃CH₂Br)Methyl 2-[(4-fluorobenzyl)sulfanyl]butanoate
Lithium Diisopropylamide (LDA)Benzyl Bromide (C₆H₅CH₂Br)Methyl 2-[(4-fluorobenzyl)sulfanyl]-3-phenylpropanoate

Functionalization of the 4-Fluorobenzyl Aromatic Ring

The 4-fluorobenzyl group can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. uci.edumasterorganicchemistry.com The position of the new substituent on the ring is directed by the existing groups: the fluorine atom and the -CH₂SCH₂COOCH₃ side chain.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing one of the ring's hydrogen atoms. libretexts.orgyoutube.com The directing effects of the existing substituents determine the regioselectivity of the reaction.

Fluorine (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because it can donate a lone pair of electrons via resonance to stabilize the cationic intermediate (arenium ion) formed during attack at these positions. organicchemistrytutor.comunizin.org Studies on fluorobenzene (B45895) show a strong preference for para-substitution. acs.org

Benzyl-sulfanyl-acetate side chain (-CH₂SCH₂COOCH₃): This group is connected to the ring via a -CH₂- spacer. As an alkyl-type group, it is considered an activating, ortho, para-director. libretexts.org The methylene (B1212753) spacer insulates the ring from the potential electron-withdrawing effects of the thioester moiety.

The combined effect of a para-fluoro substituent and an ortho, para-directing alkyl-type group at position 1 means that incoming electrophiles will be directed to positions 2 and 3 (ortho to the side chain and meta to the fluorine, or vice-versa). The outcome will depend on the interplay between the deactivating effect of fluorine and the activating effect of the side chain. Given that fluorine's deactivating effect is modest and it strongly directs ortho to itself (which is meta to the side chain), and the side chain directs ortho to itself, a mixture of products is likely. However, steric hindrance from the bulky side chain might favor substitution at position 2.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Methyl [(4-fluoro-2-nitrobenzyl)sulfanyl]acetate
BrominationBr₂, FeBr₃Methyl [(2-bromo-4-fluorobenzyl)sulfanyl]acetate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Methyl [(2-acetyl-4-fluorobenzyl)sulfanyl]acetate

Halogen-Exchange Reactions (e.g., potential for Pummerer-like rearrangements involving a sulfoxide intermediate)

While not a direct halogen-exchange on the fluorinated aromatic ring, a synthetically analogous transformation can be achieved at the α-carbon to the sulfur atom through a Pummerer-like rearrangement. This reaction class involves the oxidation of the sulfide to a sulfoxide, followed by treatment with an activating agent, typically an acid anhydride (B1165640) or acyl halide. wikipedia.orgchem-station.com

The reaction of an alkyl sulfoxide with an activator like acetic anhydride typically yields an α-acyloxy-thioether. wikipedia.orgchem-station.comtcichemicals.com However, by using alternative activators such as thionyl chloride (SOCl₂), an α-chloro-thioether can be formed. wikipedia.org This transformation effectively serves as a method for introducing a halogen at the α-position to the sulfur, representing a Pummerer-type halogenation.

The mechanism begins with the activation of the sulfoxide oxygen by the electrophilic reagent (e.g., SOCl₂). nih.govresearchgate.net This is followed by the elimination of a proton from the α-carbon, which leads to the formation of a key intermediate known as a thionium (B1214772) ion. nih.gov This electrophilic sulfur-stabilized carbocation is then attacked by a nucleophile present in the reaction mixture. chemistry-reaction.com In the case of using thionyl chloride, the chloride ion acts as the nucleophile, attacking the thionium ion to yield the final α-chloro sulfide product. wikipedia.org

For this compound, this sequence would first involve oxidation to Methyl [(4-fluorobenzyl)sulfinyl]acetate. Subsequent reaction with an agent like thionyl chloride would be expected to produce Methyl chloro[(4-fluorobenzyl)sulfanyl]acetate. This product is a valuable synthetic intermediate for further functionalization.

Reactant (Sulfoxide)ActivatorNucleophileProduct (α-Substituted Thioether)Reference
Alkyl SulfoxideAcetic AnhydrideAcetate (B1210297)α-Acetoxy Thioether wikipedia.org
Benzyl p-Tolyl SulfoxideAcetic AnhydrideAcetateα-Acetoxy Benzyl p-Tolyl Sulfide oup.com
Alkyl SulfoxideThionyl ChlorideChlorideα-Chloro Thioether wikipedia.org
Methionine SulfoxideTrimethylsilyl ChlorideChlorideα-Chloro Thioether Intermediate nih.govresearchgate.net

Introduction of Additional Fluorine Atoms or Fluorinated Moieties (e.g., difluoromethylation)

The introduction of additional fluorine-containing groups, such as the difluoromethyl (CF₂H) moiety, is a significant strategy in medicinal chemistry to modulate a molecule's physicochemical properties. nih.gov The CF₂H group can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups. rsc.orgresearchgate.netcas.cnconicet.gov.ar

A plausible and well-documented method for introducing a difluoromethyl group onto a sulfur-containing molecule like this compound involves a two-step process. First, the thioether would be converted to the corresponding disulfide, bis(4-fluorobenzyl) disulfide. This disulfide can then undergo nucleophilic difluoromethylation.

An operationally simple and metal-free method utilizes difluoromethyltrimethylsilane (TMSCF₂H) as the difluoromethyl source and a fluoride (B91410) source like cesium fluoride (CsF) as an activator. rsc.orgrsc.org The reaction proceeds via the nucleophilic transfer of a difluoromethyl group from a hypervalent silicate (B1173343) intermediate to the disulfide, cleaving the S-S bond and forming the difluoromethyl thioether, (4-Fluorobenzyl)sulfanyl(difluoro)methane. rsc.org This approach is notable for its good functional group tolerance and use of commercially available reagents. rsc.org

Substrate (Disulfide)ReagentActivator/SolventProduct (Difluoromethyl Thioether)YieldReference
DibenzyldisulfideTMSCF₂HCsF / NMPBenzyl(difluoromethyl)sulfane82%
Bis(2-bromobenzyl) disulfideTMSCF₂HCsF / NMP(2-Bromobenzyl)(difluoromethyl)sulfane73% rsc.org
Didecyl disulfideTMSCF₂HCsF / NMPDecyl(difluoromethyl)sulfane70%
Dicyclopentyl disulfideTMSCF₂HCsF / NMPCyclopentyl(difluoromethyl)sulfane34% rsc.org

Derivatization Strategies and Scaffold Utility

Incorporation into Heterocyclic Systems

The reactivity of the methyl sulfanylacetate moiety allows for its incorporation into a range of heterocyclic structures, providing a scaffold for further functionalization. This is particularly valuable in medicinal chemistry, where heterocyclic compounds form the core of many therapeutic agents.

A significant application of scaffolds similar to methyl [(4-fluorobenzyl)sulfanyl]acetate is in the synthesis of quinolone and fluoroquinolone precursors. These precursors are crucial intermediates in the preparation of fluoroquinolone antibiotics. A convenient and efficient synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate has been developed, achieving a 78% yield. mdpi.com This process starts from 3,4-difluorophenyl isothiocyanate, dimethyl malonate, and 4-fluorobenzyl chloride. mdpi.com

The reaction pathway involves the nucleophilic addition of the carbanion derived from dimethyl malonate to the isothiocyanate group. This is followed by the S-alkylation with 4-fluorobenzyl chloride to form an intermediate, which then undergoes cyclization. mdpi.com This cyclization can be viewed as an intramolecular electrophilic substitution, akin to a Friedel–Crafts type reaction, which is carried out by heating in diphenyl ether. mdpi.com The resulting product, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, contains the key structural elements for the synthesis of novel fluoroquinolone derivatives. mdpi.commdpi.com

Table 1: Synthesis of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

Starting Materials Reagents and Conditions Product Yield Reference

The sulfanylacetate group is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as triazoles and thiadiazoles. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general reactivity of related sulfanylacetates provides a clear pathway. For instance, 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives can be synthesized through the S-alkylation of 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles with chloroacetic acid derivatives. mu-varna.bgresearchgate.net This indicates that the sulfanylacetic acid moiety is readily incorporated into the thiadiazole ring system.

The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.netchemistryjournal.net Thiosemicarbazides can be prepared from the reaction of hydrazides with isothiocyanates or by other standard methods. The ester group of this compound can be converted to a hydrazide, which can then be reacted with a suitable reagent to form a thiosemicarbazide. Subsequent cyclization, often under acidic or basic conditions, would lead to the formation of a triazole ring bearing the (4-fluorobenzyl)sulfanylmethyl substituent. nih.gov

Similarly, the synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazide precursors. sbq.org.brnih.govjocpr.com The reaction of an acid chloride (derivable from the ester of this compound) with thiosemicarbazide, followed by cyclization, is a common route to 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.br

Role in Chiral Synthesis

The sulfur atom in this compound presents an opportunity for stereocontrol, making it a potentially valuable tool in chiral synthesis.

The asymmetric synthesis of α-sulfanyl esters and related compounds is an area of active research. While a specific enantioselective synthesis of this compound is not described, methods for the asymmetric synthesis of α-sulfanylphosphonates have been developed with diastereoselectivity up to 88%. nih.gov These methods often employ chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon. Copper(I)-catalyzed asymmetric alkylation of α-sulfanyl acetamides has also been reported, affording products with high enantiomeric excess. researchgate.net Such strategies could potentially be adapted for the enantioselective synthesis of this compound or its derivatives. The development of catalytic asymmetric methods for the synthesis of chiral sulfides is a significant area of research, with chiral bifunctional selenide (B1212193) catalysts being used for electrophilic azido- and oxythiolation of N-allyl sulfonamides to produce chiral vicinal azido (B1232118) and oxy sulfides with high enantio- and diastereoselectivities. researchgate.net

Chiral sulfinyl compounds, which can be prepared from the corresponding sulfides, are widely used as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.govrsc.org The sulfinyl group is configurationally stable and can exert a high degree of asymmetric induction. Chiral sulfinate esters are key intermediates in the synthesis of a variety of chiral sulfur compounds and can be prepared through asymmetric condensation of sulfinates and alcohols. nih.govacs.org

By analogy, if this compound were to be resolved into its enantiomers or synthesized enantioselectively, the resulting chiral sulfide (B99878) could be oxidized to a chiral sulfoxide (B87167). This chiral sulfoxide could then potentially be used as a chiral auxiliary to control the stereochemistry of reactions at adjacent functional groups. The development of asymmetric syntheses using chiral organosulfur compounds, such as N-sulfinyloxazolidinones, highlights the potential of such approaches. acs.org Furthermore, chiral β-alkynyl carbonyl and sulfonyl derivatives have been synthesized via sequential palladium and copper catalysis, demonstrating the utility of sulfur-containing compounds in asymmetric catalysis. acs.org

Precursor to Complex Molecular Architectures and Scaffolds

The structural features of this compound make it a valuable precursor for the construction of more complex molecular architectures and scaffolds. Its ability to be incorporated into heterocyclic systems, as discussed previously, is one example of its utility.

Furthermore, the sulfanylacetate moiety can be seen as a versatile building block for the synthesis of larger, more complex molecules, including macrocycles. researchgate.netnih.govnih.gov The ester and sulfide functionalities provide handles for a variety of chemical transformations, allowing for the extension of the molecular framework in multiple directions. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules to form amides or larger esters. The sulfide can be oxidized to a sulfoxide or sulfone, which can participate in various carbon-carbon bond-forming reactions. This modularity is a key feature of building blocks used in the synthesis of natural product-like macrocycles. researchgate.net The synthesis of complex macrocyclic natural products often relies on the strategic assembly of such versatile building blocks. nih.govnih.gov

Building Blocks for Advanced Organic Synthesis (e.g., intermediates for bicalutamide (B1683754) analogs)

This compound can serve as a key intermediate in the synthesis of more complex molecules, including potential analogs of established therapeutic agents. The anti-androgen drug bicalutamide, used in the treatment of prostate cancer, features a complex side chain attached to a chiral carbon. Structure-activity relationship (SAR) studies on bicalutamide have traditionally focused on modifications of the aromatic rings and the nature of the linker connecting them. nih.gov

Table 1: Proposed Bicalutamide Analogs from this compound

Analog StructureKey FeatureRationale for Synthesis
Bicalutamide core-NH-CO-CH₂-S-CH₂-Ph(4-F)Sulfanylacetate side chainInvestigate the necessity of the complex chiral side chain for activity.
Bicalutamide core-NH-CO-CH₂-SO₂-CH₂-Ph(4-F)Sulfonylacetate side chainMimic the electronic properties of the sulfonyl group in bicalutamide.

Design and Synthesis of Compound Libraries for Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structure of this compound is well-suited for the creation of compound libraries for the development of such probes. The straightforward synthesis of the parent scaffold, likely through the S-alkylation of methyl thioglycolate with 4-fluorobenzyl chloride, allows for the facile introduction of diversity elements. nih.gov

For structure-activity relationship studies, a library of analogs can be generated by varying the components of the scaffold. For example, a range of substituted benzyl (B1604629) halides can be used in the initial synthesis to explore the effect of different aromatic substituents. Similarly, the methyl ester can be replaced with other alkyl esters to probe the impact of the ester group's steric bulk.

Furthermore, the ester functionality serves as a convenient handle for the attachment of reporter groups, such as fluorophores or biotin, which are essential for visualizing and isolating the targets of the chemical probe. The carboxylic acid, obtained after hydrolysis, can be readily coupled to an amine-functionalized reporter group using standard peptide coupling reagents. This modular approach allows for the rapid generation of a diverse set of chemical probes from a common intermediate. The 4-fluorobenzyl moiety itself is a common pharmacophoric group known to enhance biological activity, making this scaffold an attractive starting point for probe development. [10, 14]

Table 2: Potential Modifications for Chemical Probe Development

Modification SiteType of ModificationPurpose
Ester GroupHydrolysis and coupling with reporter molecules (e.g., fluorophores, biotin)Target visualization and pull-down experiments.
Aromatic RingVariation of substituents on the benzyl groupStructure-activity relationship (SAR) studies.
Sulfide LinkageOxidation to sulfoxide or sulfoneModulation of electronic properties and steric bulk for SAR.

Computational Investigations of Methyl 4 Fluorobenzyl Sulfanyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the properties and reactivity of chemical compounds. While direct computational data for Methyl [(4-fluorobenzyl)sulfanyl]acetate is scarce, we can extrapolate potential characteristics by examining its constituent functional groups and similar molecules.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. An analysis of frontier molecular orbitals (FMOs) and charge distribution would be central to understanding this compound.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. For a molecule like this compound, the HOMO is expected to be localized on the sulfur atom due to its lone pairs of electrons, indicating that this is the likely site for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group of the acetate (B1210297) moiety, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Charge Distribution: The presence of electronegative atoms such as oxygen, fluorine, and sulfur leads to an uneven distribution of electron density across the molecule. The fluorine atom on the benzyl (B1604629) group would create a dipole moment, influencing the molecule's interaction with polar solvents and other molecules. The carbonyl oxygen and the ether oxygen of the methyl acetate group would also carry partial negative charges, while the carbonyl carbon would be electrophilic.

A hypothetical charge distribution is presented in the table below, based on general principles of electronegativity.

Atom/GroupExpected Partial Charge
FluorineNegative (δ-)
SulfurSlightly Negative (δ-)
Carbonyl OxygenNegative (δ-)
Carbonyl CarbonPositive (δ+)
Methylene (B1212753) Carbon (benzyl)Slightly Positive (δ+)

Conformational Analysis and Energy Landscape Mapping

The flexibility of the thioether and ester linkages in this compound allows for multiple conformations. A comprehensive conformational analysis would involve mapping the potential energy surface by rotating the key dihedral angles.

The primary dihedral angles to consider would be:

The C-C-S-C bond between the benzyl group and the sulfur atom.

The C-S-C-C bond connecting the sulfur to the acetate group.

The S-C-C=O bond within the acetate moiety.

Different conformers would have varying steric and electronic interactions, leading to different energy levels. The global minimum energy conformation would represent the most stable structure of the molecule. It is likely that the most stable conformer would adopt a staggered arrangement around the single bonds to minimize steric hindrance.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the fluorobenzyl ring would exhibit splitting patterns due to coupling with the fluorine atom. The methylene protons adjacent to the sulfur atom would likely appear as a singlet, while the methyl protons of the acetate group would also be a singlet in a different region of the spectrum.

Predicted 1H NMR Chemical Shifts (Hypothetical)

Protons Predicted Chemical Shift (ppm)
Aromatic (ortho to F) ~7.0-7.2
Aromatic (meta to F) ~7.2-7.4
Methylene (-CH2-S) ~3.8-4.0
Methylene (S-CH2-CO) ~3.3-3.5

IR Vibrational Frequencies: The infrared (IR) spectrum is characterized by vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include:

A strong absorption band around 1740 cm-1 corresponding to the C=O stretching of the ester group.

C-O stretching vibrations for the ester linkage in the 1250-1000 cm-1 region.

C-F stretching vibration for the fluorobenzyl group around 1220 cm-1.

C-S stretching vibrations, which are typically weak, in the 800-600 cm-1 range.

Aromatic C-H and aliphatic C-H stretching vibrations above and below 3000 cm-1, respectively.

Reaction Mechanism Elucidation

Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, including the synthesis of this compound.

Transition State Characterization for Key Synthetic Transformations

A likely synthesis of this compound involves the reaction of 4-fluorobenzyl halide with methyl thioglycolate. A key step in this SN2 reaction would be the nucleophilic attack of the thiolate anion on the benzylic carbon. Computational modeling could characterize the transition state for this step, providing information on the bond-forming and bond-breaking distances and the activation energy. The geometry of the transition state would likely feature the incoming sulfur nucleophile and the leaving halide group in an approximately linear arrangement with the benzylic carbon.

Future Research Directions and Synthetic Prospects

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thioethers and thioesters, the class to which Methyl [(4-fluorobenzyl)sulfanyl]acetate belongs, is undergoing a transformation towards more sustainable and efficient methods. Future research will likely move beyond traditional approaches to embrace greener alternatives.

Enzymatic Synthesis : Biocatalysis offers a mild and highly selective route to thioesters. The use of lipases, for instance, in transesterification reactions between thiols and vinyl esters has been demonstrated with high efficiency in continuous-flow microreactors. mdpi.com This enzymatic approach presents an environmentally friendly pathway with benefits such as mild reaction conditions (e.g., 50°C), rapid reaction times (around 30 minutes), and high yields. mdpi.com

Metal-Free Synthesis : To reduce reliance on potentially toxic and expensive metal catalysts, metal-free synthetic routes are a key area of exploration. researchgate.netnih.gov This includes methods like organophosphorus-catalyzed reactions that can achieve deoxygenation of sulfonyl chlorides and alcohols to form thioethers or thioesters under simple conditions. organic-chemistry.org

Decarbonylative Thioetherification : Innovative strategies such as decarbonylative thioetherification using palladium catalysis allow for the synthesis of sulfides from readily available carboxylic acids and thioesters. rsc.org This method engages thioesters as dual activators and sulfur sources, operating under mild, base-free conditions. rsc.org

These novel pathways represent a shift towards more sustainable chemical manufacturing, reducing waste and energy consumption.

Development of Advanced Catalytic Systems for Selective Transformations

Progress in catalysis is crucial for unlocking the full potential of this compound in complex chemical transformations. The development of sophisticated catalytic systems can enable highly selective reactions, which are fundamental in modern organic synthesis.

Homogeneous Catalysis : Advanced metal complexes, such as dirhodium(II) perfluorocarboxylates or palladium-phenanthroline systems, serve as powerful catalysts in various organic reactions. researchgate.net For C-S bond formation, palladium catalysis has been particularly effective in decarbonylative pathways, enabling the use of carboxylic acids as coupling partners. rsc.org

Heterogeneous Catalysis : To simplify catalyst recovery and reuse, research into heterogeneous catalysts is paramount. Designing solid-supported catalysts, such as osmium tetroxide on a nanocrystalline magnesium oxide support (AP-Mg-OsO4), provides a pathway to more sustainable and industrially viable processes. researchgate.net

Selective Ion Coordination : The selective coordination of metal ions like Ag+ to sulfur atoms can be exploited for targeted chemical transformations. mdpi.com This approach allows for the selective alkylation of sulfur-containing compounds even within complex mixtures, demonstrating a high degree of chemoselectivity. mdpi.com

Biocatalytic Transformations : Enzymes and microorganisms offer unparalleled selectivity in chemical transformations. researchgate.net The intricate biochemical pathways of sulfur metabolism can be harnessed to perform specific modifications on sulfur-containing molecules, representing an advanced and green catalytic approach. researchgate.net

The following table summarizes potential catalytic systems for transformations involving thioester compounds.

Catalyst TypeExample SystemPotential ApplicationKey Advantage
HomogeneousPalladium-PhenanthrolineCarbonylation, C-S CouplingHigh activity and selectivity
HeterogeneousAP-Mg-OsO4Dihydroxylation, OxidationReusability, process simplification
BiocatalystLipase TL IMThioester SynthesisHigh selectivity, mild conditions
Ion CoordinationSilver Ions (Ag+)Selective AlkylationHigh chemoselectivity for sulfur

Expansion of Derivatization Potential towards Undiscovered Scaffolds

The core structure of this compound serves as a versatile building block. By modifying its functional groups, researchers can generate libraries of new molecules with potentially unique properties, exploring previously undiscovered chemical space.

The reactivity of the ester and the thioether linkage provides multiple handles for derivatization. For instance, the pharmacophoric 4-fluorobenzyl group is a key component in various bioactive molecules. A related precursor, Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been synthesized with the explicit goal of creating novel fluoroquinolone derivatives, highlighting the potential of this scaffold in medicinal chemistry. mdpi.com A systematic approach, similar to the strategy of using α-amino acids to build diverse lead-like scaffolds, could be applied to generate a wide array of new compounds from this core structure. rsc.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. syrris.comalmacgroup.com Integrating the synthesis of this compound into such platforms is a promising future direction.

Flow chemistry is particularly well-suited for:

Rapid Optimization : Automated flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and reagent ratios, significantly accelerating process optimization. syrris.com

Handling Hazardous Reagents : The small reactor volumes inherent to flow chemistry enhance safety when working with hazardous reagents or performing highly exothermic reactions. syrris.comvapourtec.com

Improved Efficiency : The enhanced mixing and heat transfer in microreactors can lead to cleaner reactions and higher yields compared to batch processes. mdpi.comalmacgroup.com The enzymatic synthesis of thioesters has already been successfully demonstrated in a continuous-flow microreactor, yielding excellent conversion in a fraction of the time required for batch reactions. mdpi.com

Application of Advanced Spectroscopic and Structural Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of this compound and its derivatives. Advanced analytical techniques provide deep insights into the molecule's three-dimensional structure and electronic properties.

Fluorine-19 NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F-NMR is an exceptionally powerful and sensitive tool for characterization. nih.gov It offers a wide chemical shift range, allowing for clear differentiation between various fluorine environments within a molecule. Advanced techniques like multidimensional ¹⁹F-NMR can establish correlations between fluorine and other nuclei (e.g., ¹H, ¹³C), providing unambiguous structural data.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target compound. mdpi.com Techniques like electrospray ionization (ESI) are particularly effective, especially for derivatives. mdpi.com

Computational Analysis : Techniques such as Hirshfeld surface analysis can supplement experimental data by providing insights into intermolecular interactions within the crystal lattice, which is valuable for understanding the material's physical properties. mdpi.combohrium.com

The table below outlines key characterization techniques and their specific applications for this compound.

TechniqueInformation ProvidedRelevance to Compound
¹⁹F-NMRElectronic environment of the fluorine atomConfirms the presence and integrity of the 4-fluorobenzyl group.
¹H & ¹³C NMR (1D/2D)Connectivity of protons and carbonsElucidates the complete chemical structure. mdpi.commdpi.com
X-ray Crystallography3D molecular structure and packingProvides definitive proof of structure and conformation. mdpi.com
High-Resolution MSExact mass and elemental formulaConfirms molecular identity and purity. mdpi.com
Hirshfeld Surface AnalysisIntermolecular interactionsHelps understand crystal packing and physical properties. bohrium.com

Q & A

Q. What synthetic routes are recommended for preparing Methyl [(4-fluorobenzyl)sulfanyl]acetate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 4-fluorobenzyl thiol with methyl chloroacetate in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Optimization includes controlling temperature (0–25°C), using a base (e.g., triethylamine) to scavenge HCl, and monitoring reaction progress via TLC or HPLC. For reproducibility, stoichiometric ratios (1:1.1 thiol to chloroacetate) and purification by column chromatography (silica gel, hexane/ethyl acetate) are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the ester group (δ ~3.7 ppm for OCH3_3) and sulfanyl linkage (δ ~3.3 ppm for SCH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ or [M+Na]+^+ peaks.
  • HPLC : Purity analysis using a C18 column with UV detection (λ = 254 nm) .
  • Elemental Analysis : Carbon, hydrogen, and sulfur content to validate stoichiometry .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

Store the compound in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for stock solutions. Avoid prolonged exposure to light or moisture, as ester groups may hydrolyze. Stability studies under accelerated conditions (40°C/75% RH) can assess degradation pathways .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified during the synthesis of this compound?

Use LC-MS/MS to trace intermediates like 4-fluorobenzyl thiol or methyl chloroacetate. Byproducts (e.g., disulfides from thiol oxidation) can be minimized by adding antioxidants (e.g., BHT) or conducting reactions under strict anaerobic conditions. Isotopic labeling (e.g., 18^{18}O in the ester group) aids in tracking hydrolysis pathways .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

  • NMR Anomalies : Variable-temperature NMR can clarify dynamic effects (e.g., rotamers). For splitting patterns, compare with computed 1^1H NMR (DFT methods like B3LYP/6-311+G(d,p)) .
  • MS Fragmentation : Use tandem MS (MS2^2) to map fragmentation pathways. Cross-validate with in silico tools (e.g., MassFrontier) .

Q. How does the electronic nature of the 4-fluorobenzyl group influence the compound’s reactivity in further derivatization?

The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution. Computational studies (e.g., Fukui indices) predict reactive sites for functionalization. Experimental validation via Suzuki coupling or SNAr reactions with aryl boronic acids can confirm reactivity .

Q. What computational methods predict the biological interactions or metabolic pathways of this compound?

  • Molecular Docking : Simulate binding to target enzymes (e.g., esterases) using AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and cytochrome P450 interactions.
  • Metabolic Pathway Mapping : Use BioTransformer to predict Phase I/II metabolism (e.g., ester hydrolysis to the carboxylic acid) .

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